Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-

Lipophilicity LogP Physicochemical profiling

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1), also indexed as N',N'-Dimethyl-N-acetylsulfanilamide, NSC 110776, and N-[4-(dimethylsulfamoyl)phenyl]acetamide, is a synthetic sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.30 g/mol. It belongs to the N⁴-acetylated benzenesulfonamide family, in which the sulfonamide –SO₂NH₂ group of the parent sulfanilamide scaffold is fully N,N-dimethylated, while the para-amino group remains acetylated.

Molecular Formula C10H14N2O3S
Molecular Weight 242.3 g/mol
CAS No. 54951-54-1
Cat. No. B185608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-
CAS54951-54-1
Molecular FormulaC10H14N2O3S
Molecular Weight242.3 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(C)C
InChIInChI=1S/C10H14N2O3S/c1-8(13)11-9-4-6-10(7-5-9)16(14,15)12(2)3/h4-7H,1-3H3,(H,11,13)
InChIKeyZABKTFBXRPVLAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1): Chemical Identity, Sulfonamide Class, and Procurement Context


Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1), also indexed as N',N'-Dimethyl-N-acetylsulfanilamide, NSC 110776, and N-[4-(dimethylsulfamoyl)phenyl]acetamide, is a synthetic sulfonamide derivative with the molecular formula C₁₀H₁₄N₂O₃S and a molecular weight of 242.30 g/mol [1]. It belongs to the N⁴-acetylated benzenesulfonamide family, in which the sulfonamide –SO₂NH₂ group of the parent sulfanilamide scaffold is fully N,N-dimethylated, while the para-amino group remains acetylated. This compound is listed in the EINECS inventory (EC 259-408-4) and has a notified classification and labelling under the CLP Regulation [2]. It is supplied by multiple chemical vendors typically at ≥95% purity and is employed as a research intermediate, an analytical internal standard, and a reference compound in chromatographic method development [3].

Why N',N'-Dimethyl-N-acetylsulfanilamide (CAS 54951-54-1) Cannot Be Interchanged with Other N⁴-Acetyl Sulfonamides


Within the N⁴-acetyl benzenesulfonamide class, the degree and nature of N-sulfonamide substitution critically govern lipophilicity, hydrogen-bonding capacity, chromatographic retention, and biological target engagement [1]. The fully N,N-dimethylated sulfonamide terminus of CAS 54951-54-1 eliminates the two hydrogen-bond donor sites present in the primary sulfonamide (–SO₂NH₂) of N⁴-acetylsulfanilamide (CAS 121-61-9), while simultaneously increasing calculated logP by approximately 2.4 log units relative to that unsubstituted comparator [2]. These physicochemical shifts directly impact solubility, extraction efficiency, and reversed-phase HPLC retention time—parameters that determine whether the compound can serve as a suitable internal standard, reference marker, or synthetic intermediate in a given analytical or preparative workflow. Consequently, substituting CAS 54951-54-1 with a non-dimethylated or heterocyclic-substituted N⁴-acetyl sulfonamide introduces uncontrolled variability in method performance that cannot be corrected by simple concentration adjustment.

Quantitative Differentiation Evidence for Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1) Versus Closest Analogs


LogP Differential: Dimethylation Increases Computed Lipophilicity by Over 2.4 Log Units Versus the Unsubstituted N⁴-Acetylsulfanilamide

The target compound, bearing an N,N-dimethylsulfamoyl group, exhibits a computed logP value of approximately 2.05, whereas the comparator N-(4-sulfamoylphenyl)acetamide (N⁴-acetylsulfanilamide, CAS 121-61-9), which retains the primary sulfonamide –SO₂NH₂, has a reported logP of –0.354 [1]. An independent ACD/Labs prediction for the target yields a logP of 0.92 and a logD (pH 7.4) of 0.77, while PubChem's XLogP3 returns 0.5 [2]. Even taking the most conservative estimate, the dimethylated compound is substantially more lipophilic than its unsubstituted congener.

Lipophilicity LogP Physicochemical profiling ADME prediction

Melting Point Depression Relative to the Primary Sulfonamide Analog: Implications for Crystallinity and Formulation Handling

The target compound exhibits a reported melting point of 141–143 °C (alternatively 103–130 °C per Lookchem) [1], whereas the unsubstituted comparator N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9) melts at approximately 215 °C [2]. The roughly 70–110 °C depression in melting point is consistent with the disruption of intermolecular hydrogen-bonding networks upon dimethylation of the sulfonamide nitrogen.

Melting point Crystallinity Solid-state properties Formulation

Distinct HPLC Retention on Reverse-Phase Newcrom R1 Column Enables Use as a Chromatographically Resolved Internal Standard

A validated reverse-phase HPLC method using a Newcrom R1 column has been published specifically for the separation of Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- [1]. The compound's retention is governed by its mixed polarity profile: a polar acetamide moiety combined with a lipophilic N,N-dimethylsulfamoylphenyl group (ACD/LogD 0.77 at pH 7.4) . This contrasts with the more polar, earlier-eluting N-(4-sulfamoylphenyl)acetamide (logP –0.354), which lacks the dimethyl substituent and therefore exhibits weaker reverse-phase retention [2]. The compound is also employed as the acetylated internal standard N¹,N¹-dimethylsulfanilamide in validated HPLC assays for tramadol and its O-desmethyl metabolite in human plasma .

HPLC Reversed-phase chromatography Internal standard Analytical method development

Hydrogen-Bond Donor Count Reduction Modulates Intermolecular Interaction Potential Relative to Primary Sulfonamide Congeners

The target compound possesses a single hydrogen-bond donor (the acetamide N–H) versus three hydrogen-bond donors in N-(4-sulfamoylphenyl)acetamide (CAS 121-61-9: one acetamide N–H plus two sulfonamide N–H) [1][2]. This reduction of two H-bond donors upon N,N-dimethylation of the sulfonamide group eliminates two potential hydrogen-bonding vectors while maintaining four H-bond acceptors (two sulfonyl oxygens, one acetamide carbonyl oxygen, and the dimethylamino nitrogen) [1]. This altered donor/acceptor ratio is structurally analogous to N⁴-acetylated sulfonamide metabolites (e.g., N⁴-acetylsulfamethazine) that rely on a single acetamide N–H for hydrogen-bond donation, but the target compound lacks the heterocyclic substituent that contributes additional acceptor sites in those metabolites .

Hydrogen bonding Drug-receptor interaction Crystal engineering Molecular recognition

Synthetic Provenance and Documented Utility as a Derivatized Internal Standard in Validated Bioanalytical HPLC Methods

The compound is specifically synthesized from N-acetylsulfanilyl chloride (CAS 121-60-8) and dimethylamine for use as N¹,N¹-dimethylsulfanilamide, the internal standard in a validated HPLC-UV method for simultaneous determination of tramadol and its O-desmethyl metabolite in human plasma [1]. This documented synthetic route and analytical role are distinct from those of other N⁴-acetyl sulfonamides such as N⁴-acetylsulfamethazine, which is employed as a metabolite reference standard in veterinary residue analysis rather than as a pre-derivatized internal standard . The dimethylation step is not incidental: it renders the internal standard physicochemically similar to the analytes for consistent extraction recovery while ensuring chromatographic baseline resolution.

Internal standard synthesis Bioanalytical method validation Tramadol quantification N-acetylsulfanilyl chloride

Evidence-Backed Application Scenarios for Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]- (CAS 54951-54-1)


Internal Standard for Reverse-Phase HPLC Determination of Basic Analytes in Biological Matrices

The compound's moderate lipophilicity (LogD 0.77 at pH 7.4) and single hydrogen-bond donor site make it an effective internal standard for basic drug analytes such as tramadol, where it provides consistent liquid-liquid or solid-phase extraction recovery and chromatographic resolution from both the parent drug and its polar O-desmethyl metabolite [1]. Its documented synthesis from N-acetylsulfanilyl chloride plus dimethylamine enables laboratories to prepare the standard in-house with characterized purity, reducing reliance on expensive commercial certified reference materials .

Chromatographic Reference Compound for RP-HPLC Method Development and Column Qualification

With a published separation protocol on a Newcrom R1 reverse-phase column and a computed logP range of 0.5–2.05 that bridges moderately polar and moderately lipophilic analytes, this compound serves as a retention-time marker and system-suitability test compound during HPLC method development and column performance qualification [2][3]. Its polarity surface area of 75 Ų and balanced HBD/HBA profile provide distinctive selectivity relative to both more polar primary sulfonamides and more lipophilic heterocyclic sulfonamides [3].

Negative-Control Probe in Structure-Activity Relationship (SAR) Studies of Sulfonamide Enzyme Inhibitors

The complete N,N-dimethylation of the sulfonamide nitrogen eliminates the two hydrogen-bond donor sites that are frequently essential for sulfonamide engagement with target enzymes such as dihydrofolate reductase (DHFR) and carbonic anhydrase [4][5]. This makes the compound a structurally matched negative control in SAR campaigns investigating the contribution of the sulfonamide –NH₂ or –NH– moiety to inhibitory potency, as documented in broader acetamide-sulfonamide series evaluated against α-chymotrypsin [4].

Synthetic Intermediate for Sulfonamide-Focused Compound Library Construction

The compound's N-acetyl protecting group and dimethylsulfamoyl terminus offer orthogonal synthetic handles: the acetamide can be selectively hydrolyzed to expose a free amine for further derivatization, while the dimethylsulfamoyl group remains stable under typical acidic or basic deprotection conditions [6]. This orthogonal reactivity profile differentiates it from N⁴-acetylsulfamethazine, where the heterocyclic sulfonamide substituent is less chemically robust, and from the deacetylated N¹,N¹-dimethylsulfanilamide, which lacks the protecting group needed for sequential diversification . Its molecular weight (242.3 Da), rotatable bond count (3), and rule-of-five compliance further support its use as a fragment-like starting material in lead-generation libraries [3].

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